PD-1/PD-L1 Patent Inclusion Advantage
2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile (99011-93-5) is specifically exemplified as a synthetic intermediate and substructure within Formula (I) of patent WO2017118762, which claims inhibitors of the PD-1/PD-L1 protein–protein interaction [1]. In contrast, the des-methyl analog 2-amino-4-phenylthiophene-3-carbonitrile (CAS 4651-73-4) and the positional isomer 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile (CAS 42160-26-9) are not listed in the claims or examples of this patent family, which also includes AU-2017205707-A1, EP-3190103-A1, EP-3400213-A1, JP-2019502709-A, and US-2019016681-A1 . The patent exemplifies the target compound's synthesis via Gewald reaction in 81% yield (sulfur, triethylamine, ethanol, 60 °C, 12 h) .
| Evidence Dimension | Patent inclusion as PD-1/PD-L1 inhibitor building block |
|---|---|
| Target Compound Data | Explicitly exemplified in WO2017118762 (Formula I); synthesis described with 81% yield |
| Comparator Or Baseline | CAS 4651-73-4: not listed in WO2017118762. CAS 42160-26-9: not listed in WO2017118762 |
| Quantified Difference | Target compound is patent-captured for PD-1/PD-L1; both analogs are absent from this patent family |
| Conditions | Patent WO2017118762A1 (WIPO PCT), priority date 2016-01-08, published 2017-07-13 |
Why This Matters
For drug discovery programs targeting the PD-1/PD-L1 axis, use of a patent-captured scaffold offers freedom-to-operate advantages and access to established SAR precedent that non-captured analogs cannot provide.
- [1] Dömling A. Inhibitors of the PD-1/PD-L1 protein/protein interaction. WO2017118762A1, World Intellectual Property Organization, published 2017-07-13. View Source
